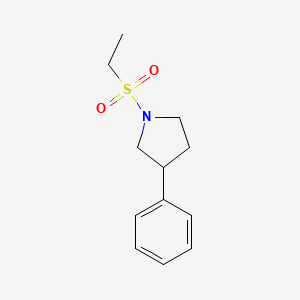

1-(Ethylsulfonyl)-3-phenylpyrrolidine

Description

Properties

IUPAC Name |

1-ethylsulfonyl-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-2-16(14,15)13-9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWZEXSGWGBJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride and a phenylating agent. The process can be summarized as follows:

Starting Materials: Pyrrolidine, ethylsulfonyl chloride, and a phenylating agent.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-3-phenylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Differences :

- The sulfonyl substituent here is a 4-nitrophenyl group (-SO₂C₆H₄NO₂), which is strongly electron-withdrawing due to the nitro group. This contrasts with the ethylsulfonyl group in the target compound, which offers less electron withdrawal but greater steric simplicity. Synthesis:

- Synthesized via reaction of 3-phenylpyrrolidine with 4-nitrobenzenesulfonyl chloride (NsCl) in the presence of triethylamine (Et₃N) in dichloromethane, yielding 59% after purification .

Physicochemical Properties : - Exhibits notable optical activity ([α]D²⁴ = -93.5° in CH₂Cl₂), indicating chirality at the pyrrolidine ring.

- Higher acidity of the sulfonamide proton compared to ethylsulfonyl analogs due to the nitro group’s electron-withdrawing effect .

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

Structural Differences :

- The ethylsulfonyl group is attached to a pyridine ring rather than a pyrrolidine. The pyridine’s aromaticity introduces planar rigidity, contrasting with the non-aromatic, flexible pyrrolidine. Applications:

- Used as pesticides and insecticides, highlighting the role of ethylsulfonyl groups in agrochemical stability and target binding .

Azetidine-Based Ethylsulfonyl Compounds

Structural Differences :

- Example: 2-[1-(Ethylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile (a JAK inhibitor).

Comparative Data Table

| Compound Name | Sulfonyl Substituent | Core Ring | Synthesis Method | Yield | Application |

|---|---|---|---|---|---|

| 1-(Ethylsulfonyl)-3-phenylpyrrolidine | Ethyl | Pyrrolidine | Sulfonylation of pyrrolidine | N/A | Pharmaceutical research |

| 1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine | 4-Nitrophenyl | Pyrrolidine | Reaction with NsCl/Et₃N | 59% | Synthetic intermediate |

| 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine | Ethyl | Pyridine | Undisclosed | N/A | Agrochemicals |

| Azetidine-based JAK inhibitor | Ethyl | Azetidine | Multi-step organic synthesis | N/A | Rheumatoid arthritis |

Key Research Findings

Electronic Effects : Ethylsulfonyl groups provide a balance between electron withdrawal and steric bulk, making them versatile in drug design compared to nitro-substituted analogs .

Synthetic Accessibility : Ethylsulfonyl derivatives are often synthesized via direct sulfonylation, whereas nitroaryl analogs require more specialized reagents (e.g., NsCl) .

Application Diversity : Ethylsulfonyl groups are utilized across pharmaceuticals (e.g., JAK inhibitors) and agrochemicals, demonstrating their adaptability to different functional requirements .

Biological Activity

1-(Ethylsulfonyl)-3-phenylpyrrolidine (CAS No. 1226427-35-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethylsulfonyl group and a phenyl group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the ethylsulfonyl group and engage in π-π interactions via the phenyl group. These interactions can modulate the activity of enzymes and receptors, thereby influencing various biological pathways.

Key Interactions

- Hydrogen Bonding : The ethylsulfonyl moiety can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function.

- π-π Interactions : The phenyl group can participate in π-π stacking with aromatic amino acids, affecting protein-protein interactions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating bacterial infections .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, including those related to inflammation and infection .

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyrrolidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. This method allows for efficient production while minimizing side reactions.

Reaction Conditions

- Starting Materials : Pyrrolidine, ethylsulfonyl chloride.

- Base : Triethylamine.

- Reaction Type : Nucleophilic substitution.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Study : A study evaluated its efficacy against Gram-negative bacteria using a modified disk diffusion method. Results indicated significant inhibition zones compared to control groups, suggesting promising antimicrobial activity .

- Enzyme Inhibition Assay : Another investigation explored its role as an inhibitor of the type III secretion system (T3SS) in pathogenic bacteria. The findings revealed that at concentrations above 50 µM, the compound could reduce T3SS activity by approximately 50%, indicating its potential as a therapeutic agent against bacterial virulence factors .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 1-(Ethylsulfonyl)-3-phenylpyrrolidine?

- Methodological Answer : The compound contains a pyrrolidine ring substituted with an ethylsulfonyl group (-SO₂CH₂CH₃) at position 1 and a phenyl group (-C₆H₅) at position 3. The IUPAC name reflects these substituents in accordance with priority rules. Structural validation typically employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Similar sulfonylated pyrrolidine derivatives, such as 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride, have been characterized using these techniques .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Synthesis often involves sulfonylation of a pyrrolidine precursor. For example, ethylsulfonyl groups can be introduced via nucleophilic substitution using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine). A related azetidine derivative, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, was synthesized through sulfonylation under anhydrous conditions . Optimization of reaction time and temperature is critical to minimize byproducts.

Q. What analytical techniques are used to validate purity and structural integrity?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (e.g., C18 column, UV detection at 254 nm). Structural confirmation relies on ¹H/¹³C NMR, FT-IR (to confirm sulfonyl S=O stretches at ~1150-1350 cm⁻¹), and X-ray crystallography for unambiguous stereochemical assignment. For instance, 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide was structurally resolved using single-crystal X-ray diffraction .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s reactivity and pharmacological activity?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks in derivatization. Pharmacologically, sulfonamide-containing compounds (e.g., JAK inhibitor INCB-28050) exhibit improved metabolic stability and target binding due to hydrogen-bonding interactions with enzymes . Comparative studies using sulfone-free analogs can isolate the sulfonyl group’s contribution to bioactivity.

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

- Methodological Answer : Chiral centers in pyrrolidine derivatives require asymmetric synthesis or resolution. For example, (S)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS 1411766-12-5) is synthesized using chiral auxiliaries or enzymatic resolution . Chiral HPLC (e.g., CHIRALPAK® columns) or circular dichroism (CD) spectroscopy can assess enantiomeric excess (ee).

Q. How can contradictions in reported biological activity data be systematically resolved?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). A standardized protocol using reference compounds (e.g., 1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid, GLPBIO GB52351) as internal controls is recommended . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) model binding affinities. QSAR studies on sulfonamide derivatives correlate substituent effects (e.g., logP, polar surface area) with activity. For example, pyrimidine-containing analogs were optimized using DFT calculations to predict electronic properties .

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, screen variables (solvent polarity, catalyst loading). For instance, Suzuki–Miyaura cross-coupling in azetidine derivatives required controlled Pd catalyst ratios and inert atmospheres to suppress side reactions . Microwave-assisted synthesis may reduce reaction times for thermally sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.